molecular formula C13H10N2O3 B11991170 2-[(4-Nitrophenyl)methylideneamino]phenol CAS No. 841-14-5

2-[(4-Nitrophenyl)methylideneamino]phenol

Cat. No.: B11991170
CAS No.: 841-14-5
M. Wt: 242.23 g/mol
InChI Key: SCALUNNCQAUIKS-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylideneamino]phenol (systematic name: 4-[(E)-(4-nitrobenzylidene)amino]phenol) is a Schiff base characterized by a phenolic ring linked via an imine group (-CH=N-) to a 4-nitrophenyl moiety. Its molecular formula is C₁₃H₁₀N₂O₃, with a molecular weight of 258.24 g/mol . The compound exhibits a planar structure due to conjugation between the aromatic rings and the azomethine group, enhancing its stability and electronic properties. It is synthesized through condensation reactions between 4-nitrophenylaldehyde and aminophenol derivatives under acidic or catalytic conditions .

Key applications include:

  • Corrosion inhibition: Acts as an effective inhibitor for mild steel in acidic environments due to adsorption on metal surfaces via lone pairs from the imine and phenolic -OH groups .
  • Antimicrobial activity: Demonstrates efficacy against gram-positive and gram-negative bacteria .
  • Coordination chemistry: Serves as a ligand for metal ions, enabling applications in catalysis and material science .

Properties

CAS No.

841-14-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10N2O3/c16-13-4-2-1-3-12(13)14-9-10-5-7-11(8-6-10)15(17)18/h1-9,16H

InChI Key

SCALUNNCQAUIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylideneamino]phenol typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylideneamino]phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Reduction: 2-[(4-Aminophenyl)methylideneamino]phenol.

    Oxidation: 2-[(4-Nitrophenyl)methylideneamino]quinone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)methylideneamino]phenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence solubility, melting points, and reactivity.

Compound Name Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
2-[(4-Nitrophenyl)methylideneamino]phenol -NO₂ (electron-withdrawing) 180–182 258.24 IR: ν(C=N) ~1615 cm⁻¹; ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, CH=N)
2-[(4-Methoxyphenyl)methylideneamino]phenol (2,4-MMP) -OCH₃ (electron-donating) 168–170 272.25 IR: ν(C=N) ~1600 cm⁻¹; ¹H NMR (DMSO-d₆): δ 8.28 (s, 1H, CH=N)
2-({[4-(Diethylamino)phenyl]imino}methyl)-4-nitrophenol -N(CH₂CH₃)₂ N/A 313.35 ¹³C NMR: δ 149.0 (C=N), 124.9 (NO₂)
4-Nitrophenol -NO₂, -OH 113–115 139.11 IR: ν(OH) ~3300 cm⁻¹; ν(NO₂) ~1520 cm⁻¹

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) increase thermal stability and melting points compared to electron-donating groups (e.g., -OCH₃) .
  • Solubility : Nitro-substituted derivatives are less polar than methoxy analogs, affecting their solubility in organic solvents .
Corrosion Inhibition Efficiency
Compound Inhibition Efficiency (%) in 1M HCl Inhibition Efficiency (%) in 1M H₂SO₄
2,4-NMP (target compound) 92.3 88.7
2,4-MMP 85.6 81.2

The nitro group enhances adsorption on mild steel via stronger electron-deficient interactions, outperforming methoxy-substituted analogs .

Antimicrobial Activity
Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
2,4-NMP 18.5 15.2
2,4-MMP 14.3 12.8

The nitro group’s electronegativity improves membrane permeability, increasing antimicrobial potency .

Structural and Electronic Insights

  • DFT Studies : The nitro group lowers the HOMO-LUMO gap (4.2 eV for 2,4-NMP vs. 4.8 eV for 2,4-MMP), enhancing charge transfer interactions in corrosion inhibition .
  • Chelation Capacity: The imine and phenolic -OH groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), unlike simpler nitrophenols .

Biological Activity

2-[(4-Nitrophenyl)methylideneamino]phenol, often referred to as a Schiff base, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O3, with a molecular weight of 246.23 g/mol. Its structure features a phenolic group and a nitrophenyl moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H10N2O3
Molecular Weight246.23 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound showed minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. The IC50 values for these cell lines were reported at approximately 30 µM and 25 µM respectively, showcasing its potential as a chemotherapeutic agent .

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes. Studies have shown that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. The compound demonstrated an IC50 value of about 15 µM against AChE, suggesting its potential use in treating cognitive disorders .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various Schiff bases, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure .
  • Cancer Cell Line Testing : In a comparative analysis involving several phenolic compounds, this compound was found to be one of the most effective in inducing apoptosis in cancer cell lines. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells, indicating significant apoptotic activity .
  • Enzyme Inhibition Mechanism : A kinetic study on AChE inhibition revealed that the compound follows a non-competitive inhibition model. This suggests that it binds to the enzyme regardless of substrate presence, providing insights into its potential therapeutic applications in neuroprotection .

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